molecular formula C9H14F3N3O B11741265 (2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11741265
M. Wt: 237.22 g/mol
InChI Key: OAXQRYHJWSNFAU-UHFFFAOYSA-N
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Description

(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound with a unique structure that includes a methoxyethyl group and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group or the pyrazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methoxyethyl group but shares the pyrazole core structure.

    2-methoxyethylamine: Contains the methoxyethyl group but lacks the pyrazole ring.

    Trifluoromethyl-substituted amines: Similar in having the trifluoromethyl group but differ in the rest of the structure.

Uniqueness

(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the combination of the methoxyethyl group and the trifluoromethyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14F3N3O

Molecular Weight

237.22 g/mol

IUPAC Name

2-methoxy-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C9H14F3N3O/c1-15-7(6-13-3-4-16-2)5-8(14-15)9(10,11)12/h5,13H,3-4,6H2,1-2H3

InChI Key

OAXQRYHJWSNFAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCCOC

Origin of Product

United States

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